2-Difluoromethyl-4-(trifluoromethyl)benzonitrile
CAS No.: 1806289-23-5
Cat. No.: VC2771675
Molecular Formula: C9H4F5N
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806289-23-5 |
---|---|
Molecular Formula | C9H4F5N |
Molecular Weight | 221.13 g/mol |
IUPAC Name | 2-(difluoromethyl)-4-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C9H4F5N/c10-8(11)7-3-6(9(12,13)14)2-1-5(7)4-15/h1-3,8H |
Standard InChI Key | CWDNICHSLJHKQS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)C(F)F)C#N |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(F)F)C#N |
Introduction
Chemical Properties and Structure
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile has the molecular formula C₉H₄F₅N and a molecular weight of 221.13 g/mol. Its structure consists of a benzene ring with three key functional groups: a difluoromethyl group at the 2-position, a trifluoromethyl group at the 4-position, and a nitrile (cyano) group. The compound is characterized by its unique arrangement of fluorine atoms, which significantly influence its physical, chemical, and biological properties .
Structural Features
The compound's IUPAC name is 2-(difluoromethyl)-4-(trifluoromethyl)benzonitrile, and it can be represented by several structural identifiers:
Property | Value |
---|---|
Molecular Formula | C₉H₄F₅N |
Molecular Weight | 221.13 g/mol |
InChI | InChI=1S/C9H4F5N/c10-8(11)7-3-6(9(12,13)14)2-1-5(7)4-15/h1-3,8H |
InChIKey | CWDNICHSLJHKQS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)C(F)F)C#N |
Table 1: Key structural identifiers of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile
Physical Properties
The physical properties of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile contribute to its stability and reactivity patterns. The compound is generally stable under standard conditions but may be sensitive to strong oxidizing agents .
Property | Value |
---|---|
Physical State | Solid at room temperature |
XLogP3-AA | 3.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 1 |
Exact Mass | 221.02638994 Da |
Table 2: Physical properties of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile
Synthesis Methods
Several synthetic approaches can be employed to prepare 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile. These methods typically involve introducing the difluoromethyl and trifluoromethyl groups onto the benzonitrile scaffold through various reaction pathways.
Decarboxylative Difluoromethylation
One approach involves the use of potassium 2-bromo-2,2-difluoroacetate as a difluoromethylating agent. This can be applied to appropriately substituted benzonitrile derivatives in the presence of triphenylphosphine and a suitable solvent such as DMF at elevated temperatures. The reaction proceeds through a Wittig-type olefination followed by further transformations to introduce the difluoromethyl group .
Applications and Uses
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile has numerous applications across various fields, particularly in pharmaceutical and agrochemical research.
Pharmaceutical Applications
The compound serves as a valuable building block in medicinal chemistry due to the unique properties conferred by its fluorinated substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the difluoromethyl group can act as a hydrogen bond donor through its acidic proton. These properties make it an attractive scaffold for developing compounds with improved pharmacokinetic profiles .
Several studies have investigated the incorporation of fluorinated benzonitriles into pharmaceutical compounds targeting various biological systems. The presence of both difluoromethyl and trifluoromethyl groups can enhance a molecule's binding affinity to target proteins and improve its resistance to metabolic degradation .
Agrochemical Applications
In agrochemical research, fluorinated benzonitriles are frequently employed as core structures for developing new pesticides, herbicides, and fungicides. The unique electronic properties of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile make it a promising candidate for such applications, as fluorinated compounds often exhibit enhanced bioactivity and environmental stability .
Material Science Applications
The compound also finds applications in materials science, particularly in the development of specialty polymers and electronic materials. The fluorinated groups can impart unique physical properties, such as thermal stability, chemical resistance, and altered electronic characteristics, making it valuable for various advanced materials applications .
Biological Activity and Mechanisms
Enzyme Inhibition
The unique electronic distribution in 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile makes it a potential inhibitor of various enzymes. The difluoromethyl group can mimic the tetrahedral intermediate in certain enzymatic reactions, potentially leading to inhibition of specific biological pathways. This property is particularly valuable for developing targeted therapeutic agents .
Structure-Activity Relationships
The positioning of the difluoromethyl and trifluoromethyl groups on the benzonitrile scaffold significantly influences the compound's biological activity. The 2,4-substitution pattern provides a distinct electronic distribution and three-dimensional arrangement that can be optimized for specific biological targets through structure-activity relationship studies .
Comparison with Related Compounds
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile belongs to a family of fluorinated benzonitriles, each with unique properties based on the position and nature of the fluorinated substituents.
Positional Isomers
Several positional isomers of the compound exist, differing in the arrangement of the difluoromethyl and trifluoromethyl groups around the benzene ring:
Compound | CAS Number | Key Difference |
---|---|---|
4-(Difluoromethyl)-2-(trifluoromethyl)benzonitrile | 1807192-90-0 | Positions of CF₂H and CF₃ groups are swapped |
3-Difluoromethyl-4-(trifluoromethyl)benzonitrile | 1806370-21-7 | CF₂H at 3-position, CF₃ at 4-position |
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile | 1803729-83-0 | CF₂H at 4-position, CF₃ at 3-position |
2-Difluoromethyl-6-(trifluoromethyl)benzonitrile | 1804515-80-7 | CF₂H at 2-position, CF₃ at 6-position |
Table 3: Positional isomers of difluoromethyl-trifluoromethylbenzonitriles
These positional isomers exhibit different physical, chemical, and biological properties due to variations in electron distribution and steric effects. Such differences can be exploited for structure-activity relationship studies in drug discovery programs .
Related Fluorinated Compounds
Other related fluorinated compounds provide valuable comparisons:
Compound | Formula | Key Feature |
---|---|---|
2-Fluoro-4-(trifluoromethyl)benzonitrile | C₈H₃F₄N | Single F atom instead of CF₂H group |
4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | Lacks the difluoromethyl group |
4-(Difluoromethyl)benzonitrile | C₈H₅F₂N | Lacks the trifluoromethyl group |
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzonitrile | C₁₁H₆F₂N₂S | Contains a thiazole ring with CF₂H group |
Table 4: Related fluorinated compounds and their key features
These structural variations lead to different physicochemical properties, including solubility, lipophilicity, and reactivity patterns, which can significantly impact their biological activities and potential applications .
Analytical Characterization
Analytical techniques are essential for confirming the structure and purity of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural information about the compound. The ¹H NMR spectrum typically shows the characteristic signal for the difluoromethyl proton as a triplet due to coupling with the two fluorine atoms. The ¹⁹F NMR spectrum displays distinct signals for the difluoromethyl and trifluoromethyl groups, with the former appearing as a doublet due to coupling with the proton .
NMR Type | Key Signals |
---|---|
¹H NMR | Difluoromethyl proton (triplet, ~6.7 ppm), Aromatic protons (7.5-8.0 ppm) |
¹³C NMR | Nitrile carbon (~115 ppm), CF₃ (quartet, ~123 ppm), CF₂H (triplet, ~111 ppm) |
¹⁹F NMR | CF₃ (singlet, ~-63 ppm), CF₂H (doublet, ~-93 ppm) |
Table 5: Characteristic NMR signals for 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile
Mass Spectrometry
Mass spectrometry is valuable for confirming the molecular weight and fragmentation pattern of the compound. The exact mass for 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile is 221.02639 Da, and its mass spectrum typically shows characteristic fragmentation patterns related to the loss of fluorine atoms and the cyano group .
Infrared Spectroscopy
Infrared spectroscopy reveals functional group characteristics, with the nitrile group showing a distinctive absorption band at approximately 2230-2240 cm⁻¹. The C-F stretching frequencies for the difluoromethyl and trifluoromethyl groups appear in the 1000-1300 cm⁻¹ region .
Future Research Directions
Research on 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile continues to evolve, with several promising directions for future investigation.
New Synthetic Methods
Development of more efficient, selective, and environmentally friendly synthetic methods for 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile remains an active area of research. Approaches such as flow chemistry, photocatalysis, and electrochemical methods offer potential advantages over traditional synthetic routes .
Medicinal Chemistry Applications
Further exploration of the compound's potential in drug discovery could lead to novel therapeutic agents. Structure-activity relationship studies focusing on the unique electronic and steric properties of the difluoromethyl and trifluoromethyl groups could unveil new biological activities and pharmaceutical applications .
Materials Science Applications
Investigation of the compound's properties in polymers, liquid crystals, and electronic materials could lead to new materials with enhanced performance characteristics. The unique electronic distribution and physical properties conferred by the fluorinated groups make it an interesting candidate for such applications .
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